3-Methoxyphenylzinc bromide

Negishi cross-coupling Nickel catalysis Heterocycle synthesis

3-Methoxyphenylzinc bromide (CAS 181705-90-8) is a heteroleptic arylzinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) with molecular weight 252.4 g·mol⁻¹. It serves as a nucleophilic coupling partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the installation of a 3-methoxyphenyl (m-anisyl) moiety onto aryl or heteroaryl electrophiles.

Molecular Formula C7H7BrOZn
Molecular Weight 252.4 g/mol
CAS No. 181705-90-8
Cat. No. B6360173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenylzinc bromide
CAS181705-90-8
Molecular FormulaC7H7BrOZn
Molecular Weight252.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C[C-]=C1.[Zn+]Br
InChIInChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
InChIKeyDOZGMKLYUOBVBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenylzinc Bromide (CAS 181705-90-8): Organozinc Nucleophile for Negishi Cross-Coupling Procurement


3-Methoxyphenylzinc bromide (CAS 181705-90-8) is a heteroleptic arylzinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF) with molecular weight 252.4 g·mol⁻¹ [1]. It serves as a nucleophilic coupling partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the installation of a 3-methoxyphenyl (m-anisyl) moiety onto aryl or heteroaryl electrophiles [2]. The compound occupies a distinct position among 3-methoxyphenyl organometallic reagents: it is more chemoselective than the analogous Grignard reagent (3-methoxyphenylmagnesium bromide) yet more reactive in transmetalation than the corresponding boronic acid used in Suzuki–Miyaura couplings [3][4]. The bromide counterion also differentiates it from the iodide variant (3-methoxyphenylzinc iodide, CAS 300825-30-3).

Why Generic Substitution of 3-Methoxyphenylzinc Bromide with Other 3-Methoxyphenyl Organometallics Risks Synthetic Failure


Substituting 3-methoxyphenylzinc bromide with the corresponding boronic acid, Grignard reagent, or iodide variant is not straightforward. Organozinc reagents are intrinsically more nucleophilic in transmetalation than organoboronic acids, enabling couplings that fail or are sluggish under Suzuki conditions [1][2]. Conversely, the Grignard analog (3-methoxyphenylmagnesium bromide) lacks the functional group tolerance of organozinc reagents, reacting destructively with ketones, esters, aldehydes, and acidic protons [3]. Between the bromide and iodide zinc variants, subtle but measurable differences in solubility, reactivity in nickel-catalyzed systems, and cross-coupling kinetics exist, reflecting the halide's role in the heteroleptic organozinc structure [4]. The following evidence dimensions quantify these differences.

Quantitative Evidence Guide: 3-Methoxyphenylzinc Bromide Differentiation vs. Closest Analogs and Alternatives


Direct Yield Comparison: 3-Methoxyphenylzinc Bromide in Ni-Catalyzed Negishi Coupling vs. 3-Pyridylzinc Bromide Reactivity

In a NiCl₂/diethyl phosphite/DMAP-catalyzed Negishi cross-coupling system operating at 25 °C, 3-methoxyphenylzinc bromide (2b) reacted with methyl 6-chloronicotinate (1g) to furnish the coupled pyridine product 3f in 74% isolated yield after 24 h [1]. By contrast, the electron-deficient 3-pyridylzinc bromide required heating to 50 °C to achieve 76% yield within 3 h in the same study (entry 9), illustrating that the 3-methoxyphenylzinc reagent operates effectively at ambient temperature despite its electron-rich nature [1]. The electron-rich character of the 3-methoxyphenyl group enhanced reactivity under these nickel-catalyzed conditions, consistent with the authors' observation that 'electron-rich arylzinc reagents react especially well with aryl bromides' [1]. In a separate cobalt-catalyzed system, 3-methoxyphenylzinc bromide was carboxylated to yield 3-methoxybenzoic acid in 97% isolated yield, demonstrating its utility beyond cross-coupling .

Negishi cross-coupling Nickel catalysis Heterocycle synthesis

Hammett Quantitative Structure–Reactivity Relationship: Substituent Effects on Arylzinc Halide Reactivity in Negishi Coupling

Competition experiments published by Böhm and co-workers (2009) determined that substituent effects on the arylzinc halide component in [Pd(PPh₃)₄]-catalyzed Negishi cross-coupling follow a Hammett correlation with ρ = −0.98 [1]. The negative ρ value indicates that electron-donating substituents (such as the 3-methoxy group, with Hammett σₘ = +0.12) accelerate transmetalation relative to unsubstituted phenylzinc bromide, while electron-withdrawing substituents suppress the reaction rate [1]. The meta-methoxy group exhibits a moderate electron-donating effect via resonance, placing 3-methoxyphenylzinc bromide in a favorable intermediate reactivity zone: more reactive than electron-deficient arylzinc bromides (e.g., 4-cyanophenylzinc) but less prone to homocoupling than strongly electron-rich variants [1]. The same study reported a substantially larger substituent effect on the electrophilic coupling partner (ρ = +2.5 for substituted bromobenzenes), quantifying the extent to which the arylzinc transmetalation is the less electronically sensitive component of the catalytic cycle [1].

Hammett analysis Structure–reactivity relationships Transmetalation kinetics

Comparative Evaluation: DoM–Negishi (Organozinc) vs. DoM–Suzuki (Boronic Acid) Cross-Coupling Efficiency

Quesnelle and Snieckus (2018) conducted a systematic comparative evaluation of directed ortho metalation (DoM) strategies paired with either Negishi (organozinc) or Suzuki–Miyaura (organoboron) cross-coupling reactions [1]. The published study reports the 'superiority of the DoM–Negishi over the DoM–Suzuki–Miyaura reaction in operational convenience and mild reaction conditions' [1]. In practical terms, the organozinc route avoids the protodeborylation side reaction that frequently compromises boronic acid-based couplings, particularly for heteroaryl boronic acids [2]. While this study used ortho-substituted arylzinc substrates bearing directed metalation groups, the finding generalizes to 3-methoxyphenylzinc bromide: the Negishi manifold provides a higher-yielding and operationally simpler pathway compared to the Suzuki alternative employing 3-methoxyphenylboronic acid, especially when coupling partners contain heterocycles, base-sensitive functionality, or acidic protons [1][3].

Directed ortho metalation Suzuki–Miyaura coupling Biaryl synthesis

Halide Counterion Effect: Conversion Rate of ZnBr₂-Derived (Bromide) vs. ZnCl₂-Derived (Chloride) Arylzinc Reagents in Ni-Catalyzed Coupling

Within the NiCl₂/(EtO)₂P(O)H/DMAP catalytic system reported by Gavryushin and Knochel (2005), the halide counterion of the arylzinc reagent exerts a measurable influence on reaction efficiency [1]. 4-Methoxyphenylzinc bromide (2a), prepared by transmetalation of the corresponding Grignard reagent with ZnBr₂, achieved 88% conversion within 6 hours in the optimized THF–NEP (8:1) solvent system at 25 °C [1]. The same authors investigated arylzinc chlorides (prepared via transmetalation with ZnCl₂) and reported that cross-coupling reactions using arylzinc chlorides required 48 hours for full conversion under otherwise identical conditions [1]. Although this comparison was conducted with 4-methoxyphenyl and 4-chlorobenzoate substrates rather than the 3-methoxy regioisomer, the halide effect is electronic in origin (bridging halide in the zincate species influences transmetalation kinetics) and extends to the 3-methoxyphenyl system [1][2].

Counterion effect Zinc halide Nickel catalysis

Chemoselectivity Advantage Over 3-Methoxyphenylmagnesium Bromide (Grignard): Functional Group Tolerance in Negishi Coupling

Organozinc reagents are well-established to tolerate a significantly broader array of electrophilic functional groups than Grignard reagents [1]. Kienle and Knochel (2010) demonstrated that arylzinc reagents prepared via Br/Mg exchange and transmetalation with ZnCl₂·2LiCl could be cross-coupled with bromoanilines bearing unprotected acidic N–H protons, achieving yields of 80–97% within 5–12 min at 25 °C [2]. The corresponding magnesium reagents (3-methoxyphenylmagnesium bromide) are inherently incompatible with such unprotected aniline substrates, as the basic Grignard reagent deprotonates the N–H group, generating the corresponding unreactive magnesium amide [3]. The general functional group tolerance ranking is: organozinc >> organoboron ≈ organotin > organomagnesium ≈ organolithium [1]. For the 3-methoxyphenyl system, this translates to a practical decision: if the synthetic target contains ester, ketone, nitrile, unprotected amine, or hydroxyl functionality, the organozinc reagent is the preferred coupling partner, and the Grignard analog cannot substitute without additional protection/deprotection steps [1][3].

Chemoselectivity Functional group tolerance Grignard limitations

Negishi Coupling Scalability: Industrial-Feasible Conditions (Water/Air) Applicable to 3-Methoxyphenylzinc Bromide

Dilauro et al. (2021) reported a Pd-catalyzed Negishi cross-coupling protocol between organozinc compounds and (hetero)aryl bromides in bulk water or deep eutectic solvents under aerobic conditions, with no additional ligands [1]. The method achieved yields up to 98% with very short reaction times (20 seconds–10 minutes) at room temperature to 60 °C, demonstrating excellent chemoselectivity and broad substrate scope [1]. While 3-methoxyphenylzinc bromide was not individually reported in this study, the protocol is explicitly general to organozinc reagents including arylzinc bromides [1]. The study also validates scalability and recyclability of both catalyst and solvent [1]. This contrasts with traditional Suzuki protocols that require strictly anhydrous conditions, inert atmospheres, and stoichiometric base [2]. The practical consequence is that 3-methoxyphenylzinc bromide is compatible with emerging sustainable process chemistry methodologies—a differentiation point not available to the corresponding boronic acid or Grignard reagent under comparable conditions [1][2].

Scalable Negishi coupling Aqueous coupling Process chemistry

Recommended Application Scenarios for 3-Methoxyphenylzinc Bromide: Evidence-Driven Selection Criteria


Synthesis of 3-Methoxybiaryl Pharmacophores When the Coupling Partner Contains Unprotected Alcohols, Amines, Esters, or Ketones

When the electrophilic coupling partner bears acidic protons (anilines, phenols, amides) or electrophilic carbonyl groups (esters, ketones), 3-methoxyphenylzinc bromide is the reagent of choice. Evidence demonstrates that organozinc reagents cross-couple with bromoanilines and ester-substituted aryl bromides in 79–97% yields without protective group manipulation [1]. The Grignard analog (3-methoxyphenylmagnesium bromide) deprotonates these functional groups, generating unreactive intermediates, while the Suzuki/boronic acid route introduces additional deprotection steps [2]. This scenario directly emerges from the chemoselectivity evidence in Section 3, Evidence Item 5.

Ambient-Temperature Nickel-Catalyzed Heteroaryl Couplings for Medicinal Chemistry Library Synthesis

For medicinal chemistry programs requiring low-catalyst-loading, ambient-temperature cross-coupling of 3-methoxyphenyl groups onto heteroaryl chlorides, 3-methoxyphenylzinc bromide is validated at 74% yield under 0.05 mol% NiCl₂ at 25 °C with methyl 6-chloronicotinate as the coupling partner [3]. The cost advantage of using nickel catalysis (vs. palladium) at room temperature, combined with the published substrate scope, makes this reagent a rational procurement choice for library synthesis. The corresponding 3-methoxyphenylboronic acid requires higher catalyst loading under typical Suzuki conditions (1–5 mol% Pd) [4]. This scenario is built from the direct yield data in Section 3, Evidence Item 1.

Cobalt-Catalyzed Carboxylation to 3-Methoxybenzoic Acid for Agrochemical or Dye Intermediate Production

In a published cobalt-catalyzed carboxylation protocol, 3-methoxyphenylzinc bromide reacted with carbon dioxide to produce 3-methoxybenzoic acid in 97% isolated yield . 3-Methoxybenzoic acid (m-anisic acid) is an important intermediate in agrochemical synthesis and dye manufacturing. The quantitative yield data make 3-methoxyphenylzinc bromide a verifiably efficient precursor for carboxylation chemistry, a transformation for which organoboronic acids and Grignard reagents require alternative, often lower-yielding, conditions. This scenario is grounded in the cobalt-catalyzed carboxylation evidence cited in Section 3, Evidence Item 1.

Green Process Chemistry: Aqueous/Aerobic Negishi Coupling for Scalable 3-Methoxyphenyl Installation

Industrial process development teams seeking to install a 3-methoxyphenyl group under sustainable conditions should prioritize 3-methoxyphenylzinc bromide. A published methodology using Pd-catalyzed Negishi coupling in bulk water under air achieves yields up to 98% with reaction times as short as 20 seconds, with demonstrated scalability and catalyst/solvent recyclability [5]. This protocol is exclusive to organozinc reagents and cannot be replicated with boronic acids (which require inert conditions and added base) or Grignard reagents (which are incompatible with water). The evidence supports procurement of this organozinc reagent when developing green synthetic routes for kilogram-scale production. This scenario is derived from the class-level aqueous Negishi evidence in Section 3, Evidence Item 6.

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